molecular formula C16H18N2O5S B1206728 Penicillin G sulfoxide CAS No. 4052-54-4

Penicillin G sulfoxide

Cat. No. B1206728
CAS RN: 4052-54-4
M. Wt: 350.4 g/mol
InChI Key: FCZNNHHXCFARDY-WQRUCBPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillin G, also known as Benzylpenicillin, is an antibiotic used for the treatment of bacterial infections . It’s used for treating pneumonia, strep throat, staph infection, diphtheria, meningitis, gonorrhea, and syphilis . It may be administered to prevent heart valve infection before dental procedures for people with certain cardiac conditions .


Synthesis Analysis

Penicillin G acylase (PGA) is an important industrial enzyme, which hydrolyzes penicillin G to yield 6-aminopenicillanic acid (6-APA), a key intermediate in the preparation of several β-lactam antibiotics . In addition, PGA can be used to synthesize many valuable semi-synthetic antibiotics such as amoxicillin and cefadroxil . In one study, penicillin G is first hydrolyzed by PGA at 37°C under the alkaline condition to obtain 6-APA, then amoxicillin is synthesized at 25°C under acidic conditions .


Molecular Structure Analysis

The molecular docking experiment was performed using Autodock 4.2. The receptor, penicillin G sulfoxide (PGSO), was obtained from the EcPGA crystal structure . The optimized conformation was selected from 100 generated conformations using criteria such as energy minimization and cluster size .


Physical And Chemical Properties Analysis

Penicillin sulfoxide is the intermediate for the synthesis of 7-amino-3-desacetoxycephalosporanic acid which is one of the most important nucleuses of cephalosporin antibiotic . Two crystal structures of penicillin sulfoxide (forms I and II) were determined by X-ray diffraction, and their thermotropic properties were investigated by differential scanning calorimetry (DSC) . The results indicate that penicillin sulfoxide is more stable as form I, and the temperature plays an important role in the crystal transformation .

Scientific Research Applications

Microwave-Enhanced Dehydration and Solvent Washing

A novel technique using microwave-enhanced dehydration and solvent washing has been developed for purifying penicillin G sulfoxide. This process allows for efficient dehydration and impurity removal, making penicillin G sulfoxide suitable for synthesizing cephalosporanic acid. This method offers improvements over traditional dehydration techniques, including equal or better recovery rates and higher purity levels of cephalosporanic acid (Pan et al., 2001).

Crystal Structures and Polymorphism

Research on penicillin sulfoxide's polymorphism revealed two crystal structures, forms I and II, through X-ray diffraction. This study highlights the importance of crystal form stability and transformation rates, particularly for form I, which is more stable. Understanding these forms and their transformations can influence the synthesis and application of penicillin sulfoxide in pharmaceuticals (Jing et al., 2011).

Enhanced Extraction Techniques

The extraction of penicillin G using hydrocarbon sulfoxides like petroleum sulfoxide (PSO) and di-isooctyl sulfoxide (DISO) has been systematically researched. These new extractants show superior performance compared to traditional solvents like n-butyl acetate, due to their low solubility in water and reduced consumption during the extraction process. This advancement could lead to more efficient and cost-effective extraction methods in the pharmaceutical industry (Lei & Li, 2004).

Synthesis Processes

Research has been conducted on the synthesis of penicillin G sulfoxide esters, providing insights into optimal conditions for oxidation and esterification. These studies are significant for industrial production, offering methods for controlling product quality and ensuring safe operation (Qing-quan, 2007); (Hui-liang, 2008).

Antibacterial Activity of Oxidation Products

A study on the reactions of penicillin G with ozone showed the formation of penicillin G-(R)-sulfoxide, which retains antibacterial activity. This product is formed in significant yields and its stability and transformation under various conditions have been examined. Such findings are important for understanding the degradation and transformation of penicillins in wastewater treatment and their potential impacts on antibacterial efficacy (Dodd et al., 2010).

Impact on Solid Structures

Investigations into the oxidation level at sulfur and the configuration of R/S-sulfoxide on solid structures of penicillin derivatives have provided new insights. This research contributes to the development of improved penicillin derivatives and offers potential advancements in crystal engineering (Zhou et al., 2021).

Conjugation with Silver Ions

The conjugation of penicillin G with silver(I) ions forms a new compound with expanded antimicrobial activity against Gram-negative bacteria. This development could lead to new antibiotics with low toxicity and wide therapeutic windows, presenting potential applications in combating antibiotic-resistant bacteria (Ketikidis et al., 2020).

Safety And Hazards

Penicillin G sulfoxide may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves .

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24(16)23)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNNHHXCFARDY-WQRUCBPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105936
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin G sulfoxide

CAS RN

4052-54-4, 34104-15-9, 52248-38-1
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4052-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin G sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylpenicillin S-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylpenicillin R-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052248381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [2S-(2α,4α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penicillin G sulfoxide
Reactant of Route 2
Reactant of Route 2
Penicillin G sulfoxide
Reactant of Route 3
Penicillin G sulfoxide
Reactant of Route 4
Reactant of Route 4
Penicillin G sulfoxide
Reactant of Route 5
Penicillin G sulfoxide
Reactant of Route 6
Penicillin G sulfoxide

Citations

For This Compound
119
Citations
G Alvaro, R Fernandez-Lafuente, RM Blanco… - Enzyme and microbial …, 1991 - Elsevier
… We have found that penicillin G sulfoxide (pen G SO) behaves as a general stabilizing agent of two bacterial penicillin G a~3'lases (PGAs) (from E. coli and from K. citrophila), and this …
Number of citations: 38 www.sciencedirect.com
F Beise, H Labischinski, H Bradaczek - Zeitschrift für Naturforschung …, 1988 - degruyter.com
… [9, 10], iii) as other ß-lactam sulfoxides carrying the penam nucleus (but, interestingly, in contrast to ß-lactams equipped with a cephem nucleus [11]) the penicillin G-sulfoxide exhibits a …
Number of citations: 3 www.degruyter.com
X Pan, H Liu, Z An, J Wang, G Niu - International journal of pharmaceutics, 2001 - Elsevier
… Crystalline penicillin G sulfoxide can be obtained after the mixture was centrifuged. The … of penicillin G sulfoxide is typically lower than 0.3% and the purity of penicillin G sulfoxide is …
Number of citations: 10 www.sciencedirect.com
P Salehpour, R Yegani… - … Process Research & …, 2012 - ACS Publications
… In this work, Pen-GK, as a starting material, is converted to penicillin G sulfoxide by oxidation using peracetic acid as a strong oxidizing agent; after dehydration, the process is followed …
Number of citations: 7 pubs.acs.org
G Alvaro, R Fernandez-Lafuente, RM Blanco… - Applied biochemistry …, 1990 - Springer
… of protein per mL.) and penicillin G sulfoxide were generously donated by Antibioticos SA, Madrid, Spain. Penicillin G and glycidol were purchased from Sigma Chem. Co., St. …
Number of citations: 183 link.springer.com
H Labischinski, D Naumann, G Barnickel… - … für Naturforschung B, 1987 - degruyter.com
… On the basis of the X-ray data as well as of infrared measurements it is discussed that the drastically reduced biological activity of the penicillin-G-sulfoxide might be related to …
Number of citations: 7 www.degruyter.com
G Márquez, JM Buesa, JL García… - Applied microbiology and …, 1988 - Springer
… The most striking changes in ellipticity were observed in the presence of penicillin G sulfoxide, a molecule which is supposed to bind to the same structural environment as the substrate. …
Number of citations: 9 link.springer.com
JM Guisán, G Alvaro… - Annals of the New …, 1990 - Wiley Online Library
… In fact, derivatives prepared in the presence of penicillin G sulfoxide remained fully active (as compared with soluble enzyme that had been immobilized) and were stabilized 1400 and …
Number of citations: 10 nyaspubs.onlinelibrary.wiley.com
X Pan, A Li, Z Peng, X Ji, J Chu, B He - Bioorganic Chemistry, 2020 - Elsevier
… To further confirm these positions in the spatial conformations, we used the penicillin G sulfoxide (PGSO) to dock with AxPGApx02 and EcPGA, respectively. The superposition of the …
Number of citations: 12 www.sciencedirect.com
S Sangar, M Pal, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
… to convert penicillin G to penicillin G sulfoxide. Four grams of … product may be (R)-isomer of penicillin G sulfoxide. … with the calculated mass for penicillin G sulfoxide. The 13 C NMR …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.